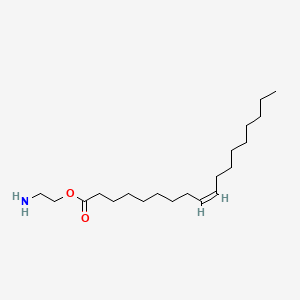
2-Aminoethyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl oleate is an organic compound with the chemical formula C20H39NO2 oleic acid 2-aminoethyl ester . This compound is a derivative of oleic acid, where the carboxyl group is esterified with 2-aminoethanol. It appears as a colorless to pale yellow liquid and is soluble in alcohols, ethers, and organic solvents but poorly soluble in water .
Preparation Methods
2-Aminoethyl oleate is typically synthesized through the reaction of 2-aminoethanol with oleic acid anhydride or oleic acid methyl ester . The reaction is carried out under controlled conditions to ensure the formation of the ester bond. The general reaction scheme is as follows:
Oleic Acid Anhydride+2-Aminoethanol→2-Aminoethyl Oleate+By-products
In industrial settings, the production of this compound involves similar processes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield .
Chemical Reactions Analysis
2-Aminoethyl oleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The amino group in this compound can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Aminoethyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: This compound is studied for its potential role in cell membrane interactions and as a model compound for studying lipid metabolism.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of 2-aminoethyl oleate involves its interaction with cell membranes and proteins. The oleic acid component can integrate into lipid bilayers, altering membrane fluidity and permeability. The aminoethyl group can interact with proteins and other biomolecules, potentially affecting their function. This dual interaction makes it a valuable compound for studying membrane dynamics and protein-lipid interactions .
Comparison with Similar Compounds
2-Aminoethyl oleate can be compared with other similar compounds such as:
Ethanolamine oleate: Similar in structure but used primarily as a sclerosing agent in medical applications.
2-Aminoethanol: A simpler molecule used widely in chemical synthesis and as a buffer in biological research.
Oleic acid: The parent compound, used extensively in the food industry, cosmetics, and as a precursor for various chemical syntheses.
The uniqueness of this compound lies in its combination of the oleic acid moiety with an aminoethyl group, providing both hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
Key on ui mechanism of action |
The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated. |
|---|---|
CAS No. |
3282-75-5 |
Molecular Formula |
C18H34O2.C2H7NO C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-aminoethanol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-; |
InChI Key |
KGWDUNBJIMUFAP-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |
Key on ui other cas no. |
3282-75-5 |
physical_description |
Liquid Liquid; [ECHA REACH Registrations] |
Synonyms |
Ethamolin ethanolamine oleate oleic acid, 2-aminoethyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


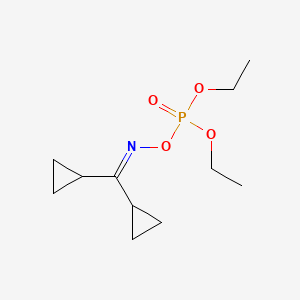
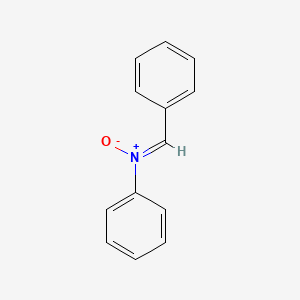


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1232071.png)


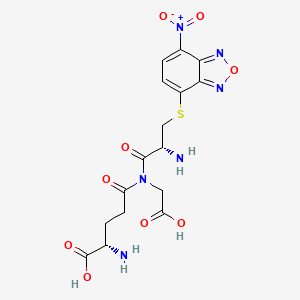
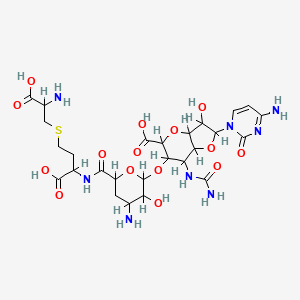

![4-methyl-2-[3-methyl-4-(3-methylphenyl)azo-5-oxo-4H-pyrazol-1-yl]-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1232084.png)
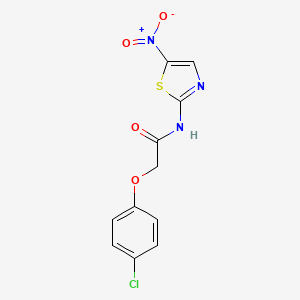
![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B1232086.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[4-(methylthio)phenyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B1232087.png)
